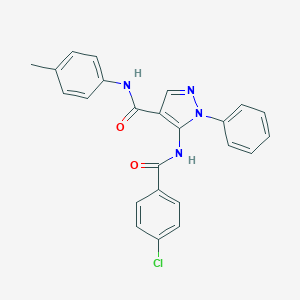![molecular formula C23H17FN2O4 B505254 N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B505254.png)
N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of fluorobenzoyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the fluorobenzoyl and methoxyphenyl groups through nucleophilic substitution and amide bond formation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and fluorobenzoyl-substituted molecules, such as:
- N-[4-[(4-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
- N-[4-[(3-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
- N-[4-[(2-fluorobenzoyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
What sets N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H17FN2O4 |
|---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
N-[4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17FN2O4/c1-29-20-13-15(25-22(27)16-7-3-4-8-17(16)24)10-11-18(20)26-23(28)21-12-14-6-2-5-9-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI Key |
KTZWEMWLWVEZTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B505171.png)
![5-[(4-fluorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B505173.png)

![5-[(4-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B505177.png)
![4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B505178.png)
![4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B505179.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B505180.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505184.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505185.png)
![5-(3-chloro-4-methoxyphenyl)-6-methyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505186.png)
![2-cyclohexyl-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B505188.png)
![5-(3-chloro-4-methoxyphenyl)-6-ethyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505191.png)
![6-methyl-1,5-bis(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505193.png)
![5-(4-ethoxyphenyl)-6-methyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B505194.png)
